4-Chlor-2-Fluor-3-Iodanilin

Übersicht

Beschreibung

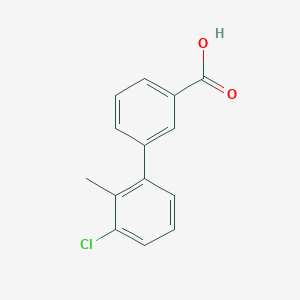

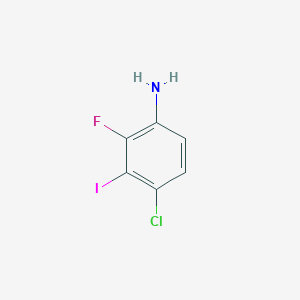

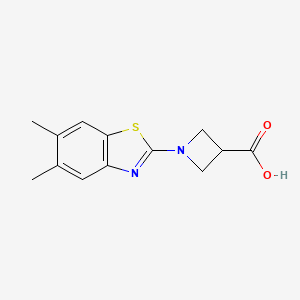

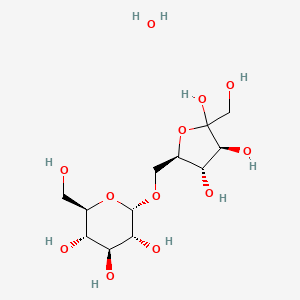

4-Chloro-2-fluoro-3-iodoaniline is a chemical compound with the molecular formula C6H4ClFIN . It is used in the field of chemistry as a building block .

Synthesis Analysis

The synthesis of anilines like 4-Chloro-2-fluoro-3-iodoaniline typically involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . Palladium-catalyzed methods are also commonly used in the synthesis of anilines .Molecular Structure Analysis

The molecular weight of 4-Chloro-2-fluoro-3-iodoaniline is 271.46 . The structure of this compound includes a benzene ring with chlorine, fluorine, and iodine substituents, along with an amine group .Wissenschaftliche Forschungsanwendungen

Organische Synthese

4-Chlor-2-Fluor-3-Iodanilin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine halogenierte Struktur macht es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle durch verschiedene Reaktionen wie nukleophile Substitution, Kreuzkupplung und Cyclisierung . Es ist besonders nützlich bei der Synthese von heterocyclischen Verbindungen, die in vielen Pharmazeutika weit verbreitet sind.

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie wird diese Verbindung zur Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet. Seine Einarbeitung in Arzneimittelmoleküle kann deren metabolische Stabilität verbessern und die Bindungsaffinität zu biologischen Zielen erhöhen . Es wird auch bei der Entwicklung neuer Therapeutika eingesetzt, darunter antivirale, antibakterielle und Antikrebsmittel.

Pflanzenschutzmittelforschung

This compound: dient als Zwischenprodukt bei der Herstellung von Pflanzenschutzmitteln. Seine Derivate werden auf ihr Potenzial als Pestizide und Herbizide untersucht und tragen zur Entwicklung neuer Produkte bei, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .

Farbstoffindustrie

Diese Verbindung findet Anwendungen in der Farbstoffindustrie aufgrund ihrer Fähigkeit, stabile aromatische Amine zu bilden, die Vorläufer für verschiedene Farbstoffe und Pigmente sind. Diese Farbstoffe werden in Textilien, Tinten und Beschichtungen verwendet und bieten lebendige Farben und gute Echtheitseigenschaften .

Medizinische Chemie

In der medizinischen Chemie wird This compound zur Synthese von Verbindungen mit potenziellen medizinischen Eigenschaften verwendet. Forscher verwenden es, um molekulare Gerüste aufzubauen, die üblicherweise in Medikamenten vorkommen, und untersuchen seine Rolle im Design und der Entdeckung von Medikamenten .

Chemische Forschung

Die Verbindung ist auch in der chemischen Forschung von Bedeutung, wo sie zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden verwendet wird. Seine Reaktivität mit verschiedenen chemischen Reagenzien liefert Einblicke in das Verhalten halogenierter Aniline bei chemischen Umwandlungen .

Safety and Hazards

Wirkmechanismus

It’s important to note that the effects of a compound like 4-Chloro-2-fluoro-3-iodoaniline can depend on many factors, including the specific biological or chemical context in which it is used. For example, the compound’s effects could vary depending on the other molecules present, the pH of the environment, temperature, and other conditions .

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXBYEMPQGHABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)

![6-[4-(Piperidinocarbonyl)phenyl]picolinic acid](/img/structure/B1454700.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)